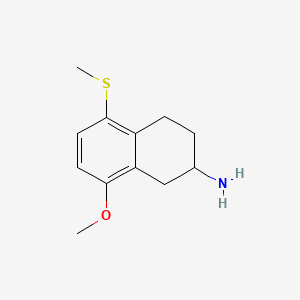
3-(5-((Methylthio)methyl)furan-2-yl)pyridine
描述
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶是一种有机化合物,其结构特点是吡啶环被呋喃环取代,而呋喃环进一步被甲硫基修饰。
准备方法
合成路线和反应条件
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶的合成通常涉及以下步骤:
呋喃环的形成: 呋喃环可以通过多种方法合成,例如Paal-Knorr合成,该方法涉及1,4-二羰基化合物的环化。
甲硫基的引入: 甲硫基可以通过亲核取代反应引入,使用甲硫醇盐作为亲核试剂。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的收率和纯度。这可能包括使用催化剂、控制反应条件和纯化技术,例如色谱法。
化学反应分析
反应类型
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶可以进行多种类型的化学反应,包括:
氧化: 甲硫基可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原以去除甲硫基或修饰呋喃环。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用还原剂,例如氢化铝锂或硼氢化钠。
主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,甲硫基的氧化可以生成亚砜或砜,而取代反应可以在吡啶环上引入各种官能团 .
科学研究应用
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶在科学研究中有多种应用:
化学: 它可以用作有机合成的构建模块,特别是在杂环化合物的合成中。
生物学: 该化合物可用于研究生物学途径,并作为生物靶标的潜在配体。
医学: 它可能具有潜在的治疗应用,例如在开发新药或作为药物化学中的药效团。
作用机理
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶的作用机理涉及它与特定分子靶标和途径的相互作用。该化合物可以作为配体,与受体或酶结合并调节其活性。 这会导致各种生物学效应,例如抑制或激活特定途径 .
作用机制
The mechanism of action of 3-(5-((methylthio)methyl)furan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
相似化合物的比较
类似化合物
2-甲基-5-(甲硫基)呋喃: 该化合物的结构类似,但缺少吡啶环。
5-(呋喃-3-基)-2-甲基戊-1-烯-3-酮: 该化合物含有呋喃环,但具有不同的取代基,并且缺少吡啶环.
独特性
3-(5-((甲硫基)甲基)呋喃-2-基)吡啶的独特性在于它同时存在呋喃环和吡啶环,以及甲硫基。 这种结构特征的组合赋予其独特的化学和生物学特性,使其成为研究和工业应用中宝贵的化合物 .
属性
CAS 编号 |
859239-20-6 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
3-[5-(methylsulfanylmethyl)furan-2-yl]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-14-8-10-4-5-11(13-10)9-3-2-6-12-7-9/h2-7H,8H2,1H3 |
InChI 键 |
QSLAHFFHHYZNQL-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=C(O1)C2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
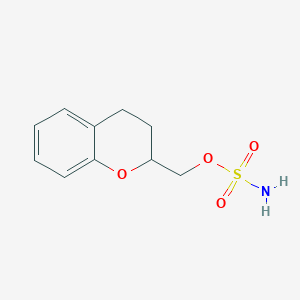
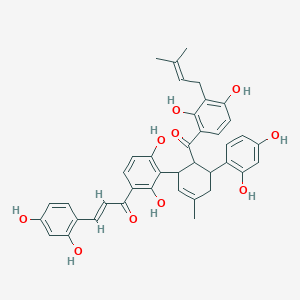
![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)
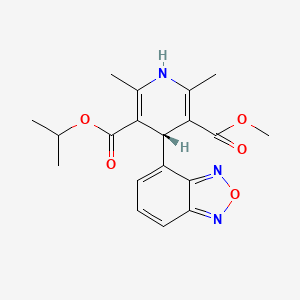

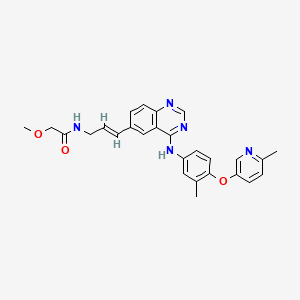
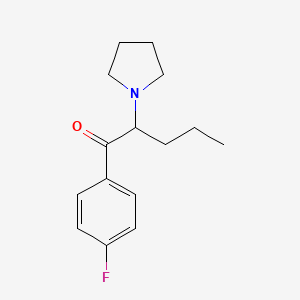
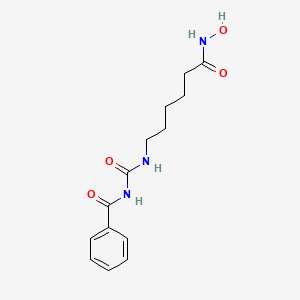
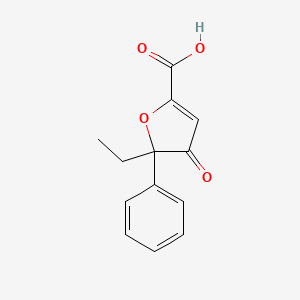
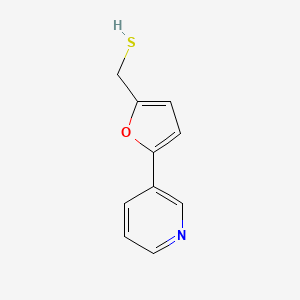
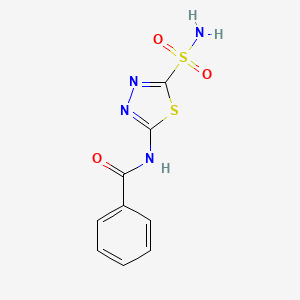
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)
